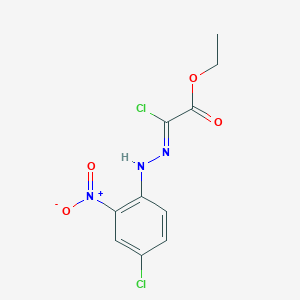

Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate

Description

Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate (CAS: 112091-27-7) is a hydrazonoacetate derivative characterized by a chloro-substituted aromatic ring and a nitro group at the 2-position of the phenyl ring. Its molecular formula is C₁₀H₉Cl₂N₃O₄, with a molecular weight of 306.10 g/mol . The compound is typically synthesized via diazonium salt coupling reactions involving substituted anilines and ethyl 2-chloroacetoacetate, often under phase-transfer catalysis or in ethanol with triethylamine (TEA) .

Properties

Molecular Formula |

C10H9Cl2N3O4 |

|---|---|

Molecular Weight |

306.10 g/mol |

IUPAC Name |

ethyl (2Z)-2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate |

InChI |

InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-7-4-3-6(11)5-8(7)15(17)18/h3-5,13H,2H2,1H3/b14-9- |

InChI Key |

ALNGIPRGCSMJCK-ZROIWOOFSA-N |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=C(C=C(C=C1)Cl)[N+](=O)[O-])/Cl |

Canonical SMILES |

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Diazotization and Hydrazone Formation

Reaction Overview:

This method involves diazotization of 4-chloro-2-nitroaniline followed by coupling with ethyl chloroacetate to form the hydrazone derivative.

Diazotization of 4-chloro-2-nitroaniline:

The aromatic amine is dissolved in hydrochloric acid and cooled to 0–5°C. Sodium nitrite solution is added slowly to generate the diazonium salt.Coupling with Ethyl Chloroacetate:

The diazonium salt reacts with ethyl chloroacetate in an alkaline medium (e.g., sodium acetate) at low temperatures, leading to the formation of the hydrazono ester.-

- Temperature: 0–5°C during diazotization and coupling

- Solvent: Water and ethanol mixture

- Duration: Several hours (typically 1–3 hours)

- Purification: Recrystallization or chromatography

4-chloro-2-nitroaniline → diazonium salt → coupling with ethyl chloroacetate → Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate

Direct Condensation of Hydrazine Derivatives with Chloroacetates

Reaction Overview:

Another method involves the condensation of hydrazine derivatives derived from chlorinated nitroanilines with ethyl chloroacetate under basic or neutral conditions.

Preparation of Hydrazine Intermediate:

4-chloro-2-nitroaniline is converted into its hydrazine derivative via reduction or diazotization followed by hydrazine formation.Condensation Reaction:

The hydrazine reacts with ethyl chloroacetate, often in the presence of a base (e.g., sodium acetate) and solvents like ethanol or acetonitrile.-

- Temperature: Room temperature to mild heating (~25–60°C)

- Solvent: Ethanol or acetonitrile

- Duration: Several hours (overnight possible)

- Purification: Recrystallization

Note:

This method is suitable for synthesizing hydrazone derivatives with high purity, especially in laboratory-scale synthesis.

Industrial-Scale Synthesis Approach

Overview:

For large-scale production, the process is optimized to maximize yield and purity, often involving continuous flow reactors and in-process purification.

- Precise control of temperature and pH

- Use of high-purity reagents and solvents

- Purification via recrystallization or chromatography

- Monitoring via HPLC or NMR to ensure product consistency

Aromatic amine → Diazotization → Coupling with chloroacetate → Purification → Final product

Reaction Data Summary Table

| Method | Reagents | Solvent | Temperature | Reaction Time | Purification | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Diazotization & Coupling | 4-chloro-2-nitroaniline, sodium nitrite, ethyl chloroacetate | Water, ethanol | 0–5°C | 1–3 hours | Recrystallization | ~73 | High yield, suitable for laboratory synthesis |

| Hydrazine Condensation | Hydrazine derivative, ethyl chloroacetate | Ethanol, acetonitrile | Room temp to 60°C | Several hours | Recrystallization | Variable | Requires hydrazine intermediate preparation |

| Industrial Scale | Same as above | Industrial-grade solvents | Controlled | Continuous process | Chromatography, recrystallization | High | Emphasizes process control and purification |

Notes and Considerations

- Reaction Conditions:

Maintaining low temperatures during diazotization is critical to prevent decomposition. - Purity:

Recrystallization from suitable solvents ensures high purity, essential for subsequent applications. - Yield Optimization:

Excess reagents, controlled temperature, and purification steps enhance overall yield and product quality.

Final Remarks

The synthesis of This compound primarily hinges on diazotization and coupling reactions, with alternative methods involving direct condensation of hydrazine derivatives. The choice of method depends on scale, desired purity, and available resources. These methods are well-documented in organic synthesis literature, ensuring reliable pathways for producing this compound for research or industrial purposes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

Oxidation Reactions: The hydrazono group can be oxidized to form azo compounds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

Substitution: Derivatives with different functional groups replacing the chloro group.

Reduction: Amino derivatives.

Oxidation: Azo compounds.

Scientific Research Applications

Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate involves its interaction with specific molecular targets. The presence of the nitro and chloro groups allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydrazono group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate, highlighting differences in substituents, reactivity, and applications:

Key Comparative Insights:

Reactivity Trends: The nitro group (NO₂) in the target compound enhances electrophilicity, facilitating nucleophilic substitutions and cyclization reactions. For example, it reacts efficiently with thiosemicarbazones to form 4,5-dihydrothiazole derivatives under mild conditions . Methoxy (OCH₃) and methyl (CH₃) substituents, as in analogs , reduce reactivity due to electron-donating effects, requiring harsher conditions for similar transformations .

Biological Activity :

- Nitro-substituted derivatives (e.g., the target compound) exhibit superior antimicrobial activity compared to methoxy or methyl analogs. For instance, compounds derived from the target molecule showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

- The chloro-nitro combination in the target compound enhances cytotoxicity in cancer cell lines (e.g., IC₅₀ = 12 µM against MCF-7 breast cancer cells) .

Synthetic Utility: The target compound is pivotal in constructing polycyclic systems. For example, its reaction with isoindoline-1,3-dione derivatives yields fused thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidines . In contrast, the methoxy analog is primarily used in anticoagulant drug synthesis (e.g., apixaban intermediates) due to its stability and regioselectivity .

Spectroscopic Differentiation: ¹H-NMR: The target compound’s nitro group deshields adjacent protons, resulting in distinct aromatic signals at δ 8.2–8.5 ppm, absent in non-nitro analogs . IR: A strong absorption band at 1530 cm⁻¹ (NO₂ asymmetric stretching) differentiates it from methoxy-substituted analogs, which show C-O-C stretches at 1250 cm⁻¹ .

Biological Activity

Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate, with the CAS number 112091-27-7, is a compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and other relevant biological activities based on diverse research findings.

The molecular formula of this compound is C₁₀H₉Cl₂N₃O₄, with a molecular weight of 306.11 g/mol. It has a melting point of 104-105 °C, indicating its stability at room temperature .

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉Cl₂N₃O₄ |

| Molecular Weight | 306.11 g/mol |

| Melting Point | 104-105 °C |

| CAS Number | 112091-27-7 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds with similar structures demonstrated potent activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be as low as 0.22 to 0.25 μg/mL, highlighting their effectiveness in inhibiting bacterial growth .

Table: Antimicrobial Efficacy of Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

| 7b | 0.23 | Pseudomonas aeruginosa |

Cytotoxic Effects

In addition to antimicrobial activity, the compound's cytotoxic effects have been assessed in various cancer cell lines. The compound was tested against several human cancer cell lines, revealing IC50 values that suggest moderate to high cytotoxicity. For instance, one study reported an IC50 value of approximately 1.61 µg/mL against the A-431 epidermoid carcinoma cell line, indicating its potential as an anticancer agent .

Table: Cytotoxicity Data

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the disruption of mitochondrial membrane potential .

Case Studies and Research Findings

- In Vitro Studies : Various in vitro studies have demonstrated the compound's ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .

- Structure-Activity Relationship (SAR) : Research into the SAR has shown that modifications to the hydrazone moiety can enhance biological activity, suggesting avenues for developing more potent derivatives .

- Comparative Studies : When compared to standard antibiotics and anticancer agents, this compound displayed comparable or superior activity against certain strains and cell lines, warranting further exploration in drug development .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate, and how do reaction conditions influence yield?

The compound is synthesized via diazotization and coupling reactions. A typical method involves reacting p-chloroaniline derivatives with ethyl 2-chloro-acetoacetate in ethanol under acidic conditions (e.g., HCl) with sodium nitrite for diazotization. Sodium acetate is often added to buffer the reaction. For example, yields of 85% are achieved using ethanol as a solvent and recrystallization for purification . Solvent choice (e.g., toluene, ethanol) and temperature (e.g., 85–90°C) significantly impact cyclization efficiency in downstream steps, as seen in Apixaban intermediate synthesis .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography confirms the Z-configuration of the hydrazone moiety and planar C–N–N=C linkage, with hydrogen bonding forming helical chains in the crystal lattice .

- IR spectroscopy identifies functional groups (e.g., C=O at ~1685 cm⁻¹, N–H stretches at ~3300 cm⁻¹) .

- Melting point analysis (e.g., 94°C for related analogs) and NMR are used for purity assessment .

Q. What is the role of this compound in pharmaceutical synthesis, particularly for anticoagulants like Apixaban?

It acts as a key intermediate in forming pyrazolo[3,4-c]pyridine cores via cyclocondensation with morpholino-dihydropyridinones. For example, reacting it with 3-morpholino-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one in toluene at 90°C yields Apixaban precursors with >70% efficiency .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., nitro vs. methoxy groups) affect reactivity in hydrazone formation?

Electron-withdrawing groups (e.g., –NO₂, –Cl) on the phenyl ring enhance electrophilicity of diazonium salts, accelerating coupling with ethyl 2-chloro-acetoacetate. Conversely, electron-donating groups (e.g., –OCH₃) require harsher conditions. For instance, 4-chloro-2-nitrophenyl derivatives show faster reaction kinetics compared to 4-methoxyphenyl analogs .

Q. What computational tools are recommended for analyzing crystal structures of hydrazonoacetate derivatives?

Q. How can researchers resolve contradictions in analytical data (e.g., unexpected melting points or spectral peaks)?

Contradictions often arise from polymorphic forms or impurities. Strategies include:

Q. What mechanistic insights explain the compound’s utility in heterocyclic synthesis (e.g., thiazoles, pyrazoles)?

The α-chloro hydrazone group undergoes nucleophilic substitution or cyclocondensation. For example, reaction with thiosemicarbazide in acidic media forms thiazole derivatives via displacement of the chloride and subsequent ring closure . Solvent polarity (e.g., DMF vs. toluene) and base strength (e.g., triethylamine vs. NaOAc) modulate reaction pathways .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Key issues include:

- Thermal decomposition : Prolonged heating >90°C may lead to racemization or side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.

- Catalytic additives : Trace metal impurities (e.g., from equipment) can catalyze undesired pathways. Pilot studies recommend controlled cooling rates and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.